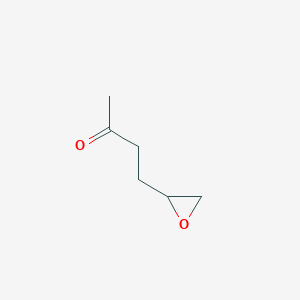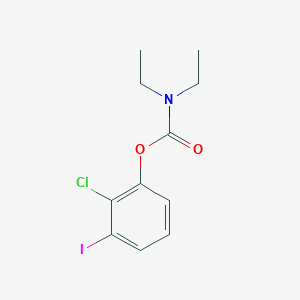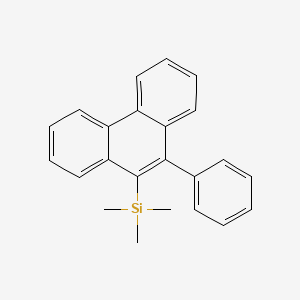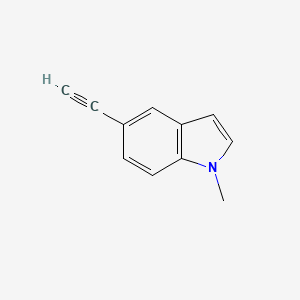
5-ethynyl-1-methyl-1H-indole
概要
説明
5-Ethynyl-1-methyl-1H-indole is a chemical compound with the molecular formula C11H9N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 5-ethynyl-1-methyl-1H-indole consists of a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethynyl and methyl groups are attached at the 5th and 1st positions of the indole ring, respectively .科学的研究の応用
1. Pharmaceutical Chemistry
Application Summary
In pharmaceutical chemistry, “5-ethynyl-1-methyl-1H-indole” is utilized in the synthesis of compounds with potential therapeutic effects. Its structure is a key component in many drugs due to the indole moiety’s biological significance .
Experimental Procedures
The compound is often synthesized through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which involves the coupling of an aryl halide with a terminal alkyne .
Results and Outcomes
The synthesized indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specific derivatives have shown inhibitory activity against various cancer
1. Pharmaceutical Chemistry
Results and Outcomes
The synthesized indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specific derivatives have shown inhibitory activity against various cancer cell lines .
2. Medicinal Chemistry
Application Summary
“5-ethynyl-1-methyl-1H-indole” derivatives are explored for their bioactivity, particularly in cancer treatment, due to their ability to interfere with cell proliferation .
Experimental Procedures
Medicinal chemists design and synthesize derivatives by introducing functional groups that enhance the compound’s biological activity. These modifications are guided by structure-activity relationship (SAR) studies.
Results and Outcomes
Derivatives have been found to possess antitumor properties, with some compounds demonstrating selective toxicity towards tumor cells over healthy cells .
3. Organic Synthesis
Application Summary
This compound serves as a building block in organic synthesis, particularly in constructing complex molecules with indole rings, which are prevalent in natural products and pharmaceuticals .
Experimental Procedures
Synthetic organic chemists use “5-ethynyl-1-methyl-1H-indole” in multistep synthesis routes. It undergoes various reactions, including cycloadditions, to form more complex structures.
Results and Outcomes
The versatility of “5-ethynyl-1-methyl-1H-indole” in synthesis allows for the creation of a diverse array of molecules, expanding the library of compounds available for biological testing .
4. Biochemistry
Application Summary
In biochemistry, researchers investigate the interaction of indole derivatives with biological macromolecules to understand their mode of action at a molecular level .
Experimental Procedures
Studies often involve in vitro assays, where the compound is introduced to a biological system, such as a protein or enzyme, to observe binding interactions and inhibition or activation effects.
Results and Outcomes
“5-ethynyl-1-methyl-1H-indole” derivatives have shown to bind with high affinity to certain receptors, influencing signaling pathways and demonstrating potential as drug leads .
5. Molecular Biology
Application Summary
Molecular biologists use “5-ethynyl-1-methyl-1H-indole” derivatives to study gene expression and regulation, given their ability to modulate transcription factors .
Experimental Procedures
The derivatives are applied to cell cultures, and their effects on gene expression are monitored using techniques like quantitative PCR and Western blotting.
Results and Outcomes
Modifications in gene expression patterns have been observed, suggesting that these compounds can be used to study or even manipulate cellular processes .
6. Chemical Biology
Application Summary
“5-ethynyl-1-methyl-1H-indole” is used in chemical biology to develop probes and sensors for the detection of biological molecules or ions .
Experimental Procedures
Chemical biologists design fluorescent or colorimetric sensors based on indole derivatives that react with specific targets, resulting in a detectable signal change.
Results and Outcomes
These sensors have been successfully employed in detecting various analytes, showcasing the utility of indole derivatives in diagnostic applications .
将来の方向性
特性
IUPAC Name |
5-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMFJNZULYAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485616 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethynyl-1-methyl-1H-indole | |
CAS RN |
61640-21-9 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)
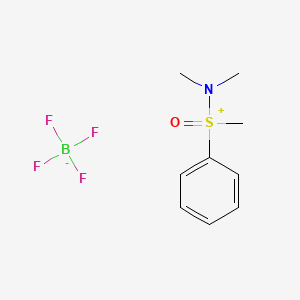
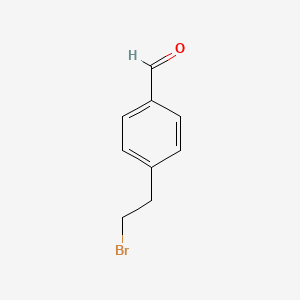
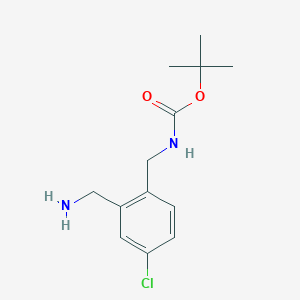
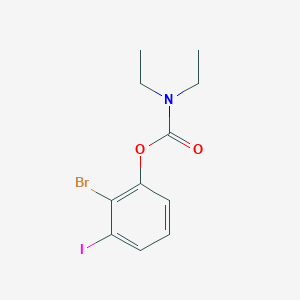
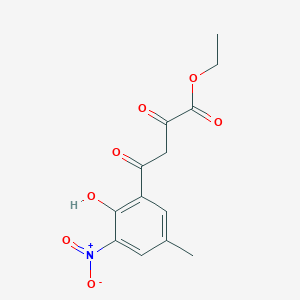
![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)
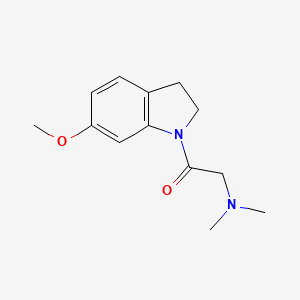
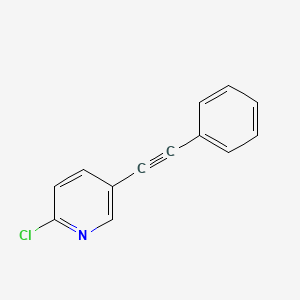
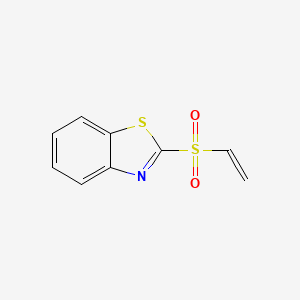
![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)
